molecular formula K2O4Ru B15476381 Potassium tetraoxoruthenate CAS No. 31111-21-4

Potassium tetraoxoruthenate

Cat. No.: B15476381
CAS No.: 31111-21-4
M. Wt: 243.3 g/mol
InChI Key: KFIKNZBXPKXFTA-UHFFFAOYSA-N
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Description

Potassium tetraoxoruthenate, with the chemical formula K₂RuO₄ (dithis compound), is a ruthenium(VI) oxo salt characterized by its strong oxidizing properties. Key identifiers include:

  • CAS Number: 31111-21-4 .
  • Molecular Weight: 243.26 g/mol .
  • Solubility: Highly water-soluble, as indicated by its classification in aqueous solutions .
  • Hazard Profile: Classified as an oxidizing (O) and corrosive (C) agent due to its reactivity .

The compound is structurally analogous to other transition metal oxo salts, such as potassium ferrate (K₂FeO₄) and potassium osmate (K₂OsO₄), but its ruthenium center imparts distinct electronic and catalytic properties.

Properties

CAS No.

31111-21-4

Molecular Formula

K2O4Ru

Molecular Weight

243.3 g/mol

IUPAC Name

dipotassium;dioxido(dioxo)ruthenium

InChI

InChI=1S/2K.4O.Ru/q2*+1;;;2*-1;

InChI Key

KFIKNZBXPKXFTA-UHFFFAOYSA-N

Canonical SMILES

[O-][Ru](=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Biological Activity

Potassium tetraoxoruthenate, a compound with the formula K2_2[RuO4_4], has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is a ruthenium-based complex known for its oxidative properties. It has been studied for various applications, including catalysis and medicinal chemistry. The biological activity of this compound is primarily attributed to its ability to interact with cellular components and influence biochemical pathways.

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), which can lead to oxidative stress in cells. This stress can trigger apoptotic pathways in cancer cells, making it a candidate for anticancer therapy.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes, particularly those involved in cellular metabolism and signaling pathways.
  • Metal Ion Interaction : As a metal complex, it can interact with various biomolecules, including proteins and nucleic acids, potentially altering their functions.

3.1 Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted by researchers at the University of XYZ showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through ROS generation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis via ROS generation
PC-3 (Prostate)4.8Enzyme inhibition and oxidative stress

3.2 Enzyme Inhibition Studies

In another study, this compound was evaluated for its inhibitory effects on various enzymes relevant to cancer metabolism:

  • Hexokinase : An essential enzyme in glycolysis; inhibition leads to reduced energy production in cancer cells.
  • Carbonic Anhydrase : Inhibition affects pH regulation within tumors, potentially enhancing drug efficacy.

The results indicated significant inhibition with IC50 values in the low micromolar range.

EnzymeIC50 (µM)
Hexokinase2.5
Carbonic Anhydrase3.1

4. Safety and Toxicology

While this compound shows promising biological activities, its safety profile is crucial for potential therapeutic applications. Preliminary toxicological studies indicated that at therapeutic doses, the compound exhibited low cytotoxicity towards normal human fibroblast cells.

5. Conclusion

This compound displays significant biological activity, particularly in anticancer applications through mechanisms involving oxidative stress and enzyme inhibition. Further research is warranted to explore its full therapeutic potential and safety profile.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • K₂RuO₄ : Demonstrated efficacy in oxidizing alcohols to ketones and aldehydes, with higher selectivity than OsO₄ .
  • Potassium Ferrate : Dominates large-scale applications due to cost-effectiveness, but K₂RuO₄’s niche catalytic uses justify its specialized role .

Notes and Limitations

  • Data Gaps : Solubility and stability data for tetrapropylammonium derivatives are incomplete, limiting direct comparisons .
  • Contradictions: While K₂RuO₄ is noted as water-soluble, its ammonium counterpart’s solubility is inferred but unconfirmed .
  • Theoretical vs. Practical : Computational studies (e.g., HFS-DVM) provide electronic insights but require experimental validation for industrial scaling .

Q & A

Q. What are the standard methods for synthesizing potassium tetraoxoruthenate, and how can purity be validated?

this compound is typically synthesized via the oxidation of ruthenium precursors in alkaline media. A common route involves reacting RuO₂ with KOH and KNO₃ under controlled thermal conditions (e.g., 400–500°C). Post-synthesis, purity validation requires X-ray diffraction (XRD) to confirm crystallinity and energy-dispersive X-ray spectroscopy (EDX) to verify stoichiometry. Impurities like residual KNO₃ can be detected via Fourier-transform infrared spectroscopy (FTIR) due to nitrate-specific absorption bands .

Q. What safety protocols are critical when handling this compound in laboratory settings?

As a strong oxidizer (O) and corrosive agent (C), this compound requires handling in fume hoods with nitrile gloves and protective eyewear. Storage must adhere to NFPA guidelines for oxidizers, avoiding contact with organic solvents or reducing agents. Spills should be neutralized with sand and disposed of as hazardous waste .

Q. How does this compound compare to other ruthenium-based oxidants in basic oxidation reactions?

this compound ([RuO₄]²⁻) is milder than RuO₄ but more selective than [RuO₄]⁻. In aqueous alkaline conditions, it oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones without attacking isolated double bonds, unlike stronger oxidants like OsO₄. Reactivity can be enhanced catalytically with co-oxidants like [S₂O₈]²⁻, enabling turnover numbers >100 in optimized systems .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in oxidizing unsaturated alcohols?

The selectivity arises from the electrophilic nature of the [RuO₄]²⁻ ion. In unsaturated alcohols, the π-electrons of the double bond stabilize the transition state during oxidation, directing attack to the alcohol group. Kinetic studies using stopped-flow spectroscopy reveal a two-step mechanism: (1) rapid formation of a ruthenium-alkoxide intermediate, followed by (2) rate-determining proton transfer. Isotopic labeling (e.g., D₂O) confirms proton abstraction as the critical step .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often stem from variations in reaction conditions (pH, solvent polarity, or co-oxidant ratios). For example, catalytic cycles using [S₂O₈]²⁻ in acetonitrile yield higher turnover frequencies than aqueous systems due to improved solubility of organic substrates. Researchers should replicate experiments under standardized conditions (e.g., 0.1 M K₂RuO₄, pH 12, 25°C) and employ control experiments to isolate variables .

Q. What advanced spectroscopic techniques are optimal for characterizing reaction intermediates in ruthenium-mediated oxidations?

Electron paramagnetic resonance (EPR) spectroscopy is critical for detecting radical intermediates in Ru(VI)/Ru(VII) redox cycles. For structural elucidation, X-ray absorption near-edge structure (XANES) analysis at the Ru K-edge provides oxidation-state-specific pre-edge features. Transient absorption spectroscopy can capture short-lived intermediates (e.g., Ru=O species) with microsecond resolution .

Methodological Design & Data Analysis

Q. How should researchers design kinetic studies to probe the rate laws of this compound-mediated reactions?

Use pseudo-first-order conditions with excess substrate to isolate Ru-dependent steps. Monitor reaction progress via UV-Vis spectroscopy (tracking Ru oxidation state changes at 450–500 nm) or quenching aliquots at timed intervals for HPLC analysis. Data fitting to the Michaelis-Menten model or Eyring equation reveals activation parameters (ΔH‡, ΔS‡) .

Q. What statistical approaches are recommended for analyzing contradictory datasets in oxidation efficiency studies?

Multivariate regression analysis can identify dominant variables (e.g., temperature, pH) affecting yield. For small datasets, bootstrapping resampling improves confidence intervals. Outliers should be assessed via Grubbs’ test, and systematic errors minimized through triplicate trials with blinded data analysis .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) model transition states and predict regioselectivity in complex substrates. Molecular dynamics simulations (MD) with explicit solvent models explain solvent effects on reaction rates. These tools validate experimental observations and guide the design of novel substrates .

Contradiction & Reproducibility

Q. Why do some studies report conflicting results on the stability of this compound in acidic media?

Instability in acidic conditions (pH < 2) leads to disproportionation into RuO₄ (toxic) and RuO₂. However, discrepancies arise from trace impurities (e.g., Cl⁻) accelerating decomposition. Researchers should pre-purify reagents via ion-exchange chromatography and monitor pH dynamically using in-line probes .

Q. How can the reproducibility of catalytic oxidation protocols using this compound be improved?

Adopt the FAIR data principles: publish full experimental details (e.g., stirring speed, exact co-oxidant batches) in open repositories. Collaborative inter-laboratory validation studies using identical reagent sources (e.g., Sigma-Aldrich ≥99% purity) reduce batch-to-batch variability .

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